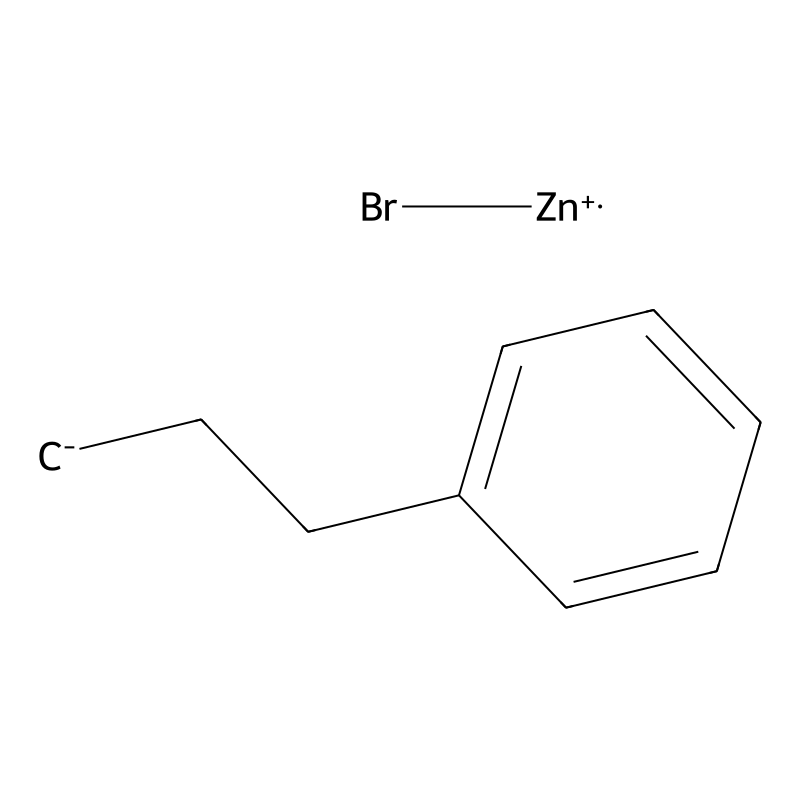

3-Phenyl-1-propylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Carbon-Carbon Bond Formation

Negishi Coupling

3-PrPhZnBr serves as a versatile nucleophilic coupling partner in the Negishi reaction []. This reaction allows for the formation of carbon-carbon bonds between an alkenyl (vinyl) halide and an organozinc compound. The Negishi reaction offers advantages like functional group tolerance and stereospecific control over the newly formed carbon-carbon bond [, ].

Suzuki-Miyaura Coupling

While less common than Negishi coupling, 3-PrPhZnBr can also be used in Suzuki-Miyaura couplings under specific conditions []. This reaction typically utilizes organoboron compounds, but recent research suggests that organozinc reagents like 3-PrPhZnBr can achieve similar results under nickel catalysis [].

Carbometalation

-PrPhZnBr can participate in carbometalation reactions with certain carbonyl compounds like aldehydes and ketones. This reaction results in the formation of a new carbon-carbon bond between the zinc-carbon moiety and the carbonyl carbon.

3-Phenyl-1-propylzinc bromide is an organozinc compound characterized by its unique structure, which includes a propyl group and a phenyl group attached to a zinc atom, with bromide as the counterion. This compound is often utilized in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. Its molecular formula is C${9}$H${11}$BrZn, and it is typically prepared as a solution in tetrahydrofuran, a common solvent in organic chemistry, which enhances its stability and solubility .

- Substitution Reactions: Reacts with electrophiles to form new carbon-carbon bonds.

- Reduction Reactions: Can reduce specific organic compounds under suitable conditions.

- Addition Reactions: Adds to multiple bonds in organic molecules .

The compound's interactions are often facilitated by the presence of nickel or palladium catalysts, which enhance the efficiency of these reactions .

The synthesis of 3-Phenyl-1-propylzinc bromide typically involves the reaction of 3-phenyl-1-bromopropane with zinc metal in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

This reaction usually takes place in tetrahydrofuran as a solvent, which aids in solubilizing the reactants and facilitating the reaction . Industrial production methods may employ continuous flow reactors to enhance efficiency and safety .

3-Phenyl-1-propylzinc bromide finds applications primarily in organic synthesis, particularly in:

- Cross-Coupling Reactions: Used to synthesize complex organic molecules by forming carbon-carbon bonds.

- Pharmaceutical Chemistry: Potentially useful in the synthesis of pharmaceutical intermediates due to its ability to modify functional groups .

Its unique structure allows for selective reactivity, making it advantageous over other organozinc compounds in certain synthetic pathways.

Interaction studies of 3-Phenyl-1-propylzinc bromide generally focus on its reactivity with various electrophiles. The compound's nucleophilic nature allows it to effectively engage with halides and other electrophilic substrates, leading to the formation of diverse organic products. The presence of catalysts such as nickel or palladium significantly enhances these interactions, enabling more complex transformations .

Several compounds share similarities with 3-Phenyl-1-propylzinc bromide. Here are some notable examples:

| Compound Name | Unique Features |

|---|---|

| Isopropylzinc bromide | Known for higher reactivity due to branched structure |

| Diisopropylzinc | Offers enhanced selectivity in certain reactions |

| Methylzinc chloride | Generally more reactive but less selective |

| Isobutylzinc bromide | Useful for branching reactions |

| tert-Butylzinc bromide | Often used for sterically hindered substrates |

Comparison: 3-Phenyl-1-propylzinc bromide stands out due to its specific reactivity profile and applications in synthesizing aromatic compounds. Its ability to selectively form carbon-carbon bonds makes it particularly valuable compared to other organozinc reagents that may lack such specificity .